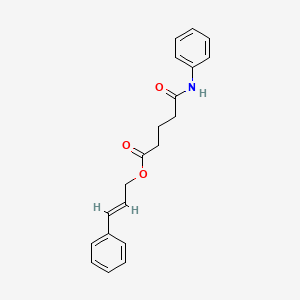![molecular formula C19H19F3N2O4S B15021294 2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B15021294.png)
2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone is a complex organic compound characterized by the presence of trifluoromethyl, methoxyphenyl, and sulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Methoxyphenyl and Methylphenylsulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the aromatic rings using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Substituted aromatic compounds and derivatives with modified functional groups.
科学研究应用
2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as fluorinated polymers and coatings.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The methoxyphenyl and methylphenylsulfonyl groups can further modulate the compound’s activity by influencing its electronic and steric properties.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-(9-anthryl)ethanol: This compound shares the trifluoromethyl group but differs in its aromatic substituents.
2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)phenyl]ethanone: Similar in having a trifluoromethyl group and methoxyphenyl substituent but lacks the imidazolidinone core.
Potassium 4-methoxyphenyltrifluoroborate: Contains a trifluoromethyl group and methoxyphenyl substituent but is a borate salt.
Uniqueness
2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone is unique due to its combination of trifluoromethyl, methoxyphenyl, and sulfonyl groups within an imidazolidinone framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C19H19F3N2O4S |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C19H19F3N2O4S/c1-13-3-9-16(10-4-13)29(26,27)24-12-11-23(18(25)19(20,21)22)17(24)14-5-7-15(28-2)8-6-14/h3-10,17H,11-12H2,1-2H3 |
InChI 键 |
TTXOINJPEOZBQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)OC)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Bromophenyl)-2-(2,4-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021218.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15021221.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021223.png)
![1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15021226.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15021230.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B15021234.png)



![6-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021252.png)
![2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide](/img/structure/B15021257.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15021264.png)

![1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15021298.png)
